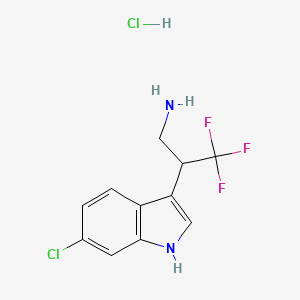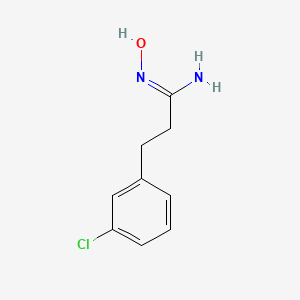
4,4-Dichlorobutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dichlorobutanenitrile is an organic compound with the molecular formula C₄H₆Cl₂N It is a bifunctional molecule containing both chloro and cyano functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4-Dichlorobutanenitrile can be synthesized through several methods:
From Halogenoalkanes: One common method involves the reaction of 4,4-dichlorobutanal with sodium cyanide in the presence of a suitable solvent like ethanol.
From Amides: Another method involves the dehydration of 4,4-dichlorobutyramide using phosphorus pentoxide (P₄O₁₀) as a dehydrating agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dichlorobutanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 4-hydroxybutanenitrile.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN) in ethanol.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products Formed
4-Hydroxybutanenitrile: Formed via substitution.
4,4-Dichlorobutylamine: Formed via reduction.
4,4-Dichlorobutanoic acid: Formed via oxidation.
Wissenschaftliche Forschungsanwendungen
4,4-Dichlorobutanenitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions due to its reactive functional groups.
Industrial Applications: It is employed in the production of specialty chemicals and as a precursor for more complex molecules.
Wirkmechanismus
The mechanism of action of 4,4-Dichlorobutanenitrile involves its interaction with nucleophiles and electrophiles due to the presence of chloro and cyano groups. The chloro groups can undergo nucleophilic substitution, while the cyano group can participate in reduction and oxidation reactions. These interactions make it a versatile compound in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobutyronitrile: Similar in structure but with only one chloro group.
3,4-Dichlorobutanenitrile: Similar but with chloro groups on different carbon atoms.
Uniqueness
4,4-Dichlorobutanenitrile is unique due to the presence of two chloro groups on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. This makes it distinct from other similar compounds and useful in specific synthetic applications .
Eigenschaften
Molekularformel |
C4H5Cl2N |
|---|---|
Molekulargewicht |
137.99 g/mol |
IUPAC-Name |
4,4-dichlorobutanenitrile |
InChI |
InChI=1S/C4H5Cl2N/c5-4(6)2-1-3-7/h4H,1-2H2 |
InChI-Schlüssel |
QTIBJFBASMLMDO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458378.png)
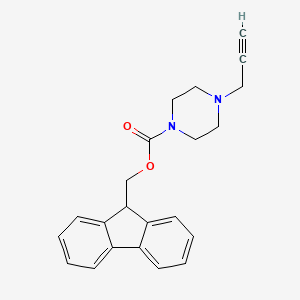
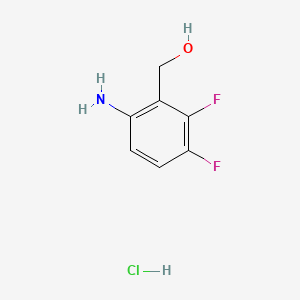
![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B13458392.png)
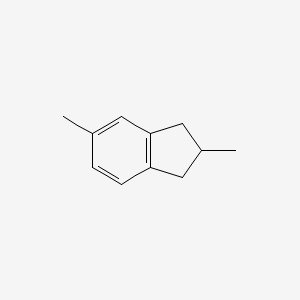
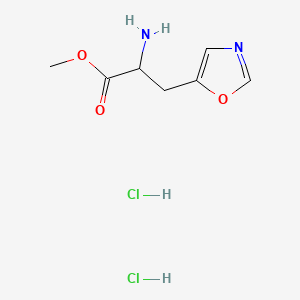
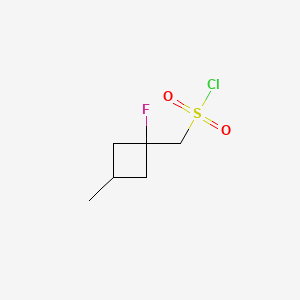



![[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid](/img/structure/B13458424.png)
